PFI 3 vs. Next-Generation SWI/SNF Bromodomain Inhibitors in Glioblastoma Sensitization
In GBM cell lines, PFI 3 served as the chemical scaffold from which next-generation inhibitors IV-255 and IV-275 were derived. While PFI 3 itself displays low single-agent antiproliferative activity, the optimized analogues IV-255 (BRG1-selective) and IV-275 (dual BRG1/BRM) exhibit enhanced bioactivity and markedly increase DNA damage (γH2AX nuclear staining) induced by temozolomide and bleomycin compared to the parent compound PFI 3 [1]. Separately, BRG1-IN-1 (Compound 11d) demonstrates superior efficacy relative to PFI 3 in sensitizing GBM cells to temozolomide-induced antiproliferative effects and cell death in vitro, and additionally enhances temozolomide's inhibitory effect on subcutaneous GBM tumor growth . This positions PFI 3 as the validated reference probe against which next-generation SWI/SNF bromodomain inhibitors are benchmarked.
| Evidence Dimension | Cellular sensitization to temozolomide in glioblastoma models |
|---|---|
| Target Compound Data | PFI 3: Low single-agent antiproliferative activity; serves as reference scaffold |
| Comparator Or Baseline | IV-255, IV-275 (enhanced bioactivity, increased γH2AX DNA damage staining); BRG1-IN-1 (better efficacy in sensitizing GBM cells to TMZ, enhances anti-tumor effect in vivo) |
| Quantified Difference | Next-generation analogues (IV-255, IV-275) exhibit qualitatively higher bioactivity and DNA damage induction than PFI 3; BRG1-IN-1 surpasses PFI 3 in TMZ sensitization in vitro and in vivo |
| Conditions | GBM cell lines; temozolomide and bleomycin co-treatment; cellular thermal shift assay (CETSA); cell death ELISA; subcutaneous GBM tumor xenograft models |
Why This Matters
For procurement in glioblastoma research, PFI 3 provides the validated reference compound for SWI/SNF bromodomain inhibition, enabling direct benchmarking of novel chemical series.
- [1] Lee D, et al. Next-generation bromodomain inhibitors of the SWI/SNF complex enhance DNA damage and cell death in glioblastoma. J Cell Mol Med. 2023;27(18):2770-2781. View Source
